molecular formula C19H21N5O2 B7749223 1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea

1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea

Cat. No.: B7749223
M. Wt: 351.4 g/mol
InChI Key: QZOIWLTZHFAIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea is a synthetic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea can be compared with other similar indole derivatives, such as:

Properties

IUPAC Name

1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-3-12-26-14-10-8-13(9-11-14)21-19(25)24-23-18-16-7-5-4-6-15(16)17(20)22-18/h4-11H,2-3,12H2,1H3,(H2,20,22,23)(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIWLTZHFAIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/2\C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.